molecular formula C15H19N5O2 B2596742 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2320523-92-8

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No. B2596742
CAS RN: 2320523-92-8
M. Wt: 301.35
InChI Key: KUGJLWORNSVAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds exhibit a variety of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis and structure-activity relationships (SARs) of these compounds have been summarized, highlighting their potential as anti-inflammatory agents and their role in drug discovery (Rashid et al., 2021).

Pyrimidine and Azole Compounds in Antimicrobial Research

Combining pyrimidine with azole compounds has shown significant antimicrobial activity, particularly against resistant strains of bacteria such as Staphylococcus aureus. These hybrid compounds are potent inhibitors of key bacterial enzymes and have shown promising results as new anti-S. aureus agents, suggesting a potential research application for similar compounds in combating bacterial resistance (Li & Zhang, 2021).

Synthesis and Applications of Pyrimidine Scaffolds

The synthesis of pyrimidine scaffolds and their applications in medicinal and pharmaceutical industries have been extensively reviewed. These compounds are key precursors for various synthetic and biological applications, demonstrating the versatility of pyrimidine derivatives in drug development processes (Parmar et al., 2023).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-13(11(2)22-19-10)4-5-14(21)20-8-12(9-20)18-15-16-6-3-7-17-15/h3,6-7,12H,4-5,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGJLWORNSVAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

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